7-Isopropyl-5-methyl-alpha-vinylbicyclo(2.2.2)oct-5-ene-2-methanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nonylphenol is typically synthesized through the alkylation of phenol with nonenes (branched alkenes) in the presence of an acid catalyst. The reaction conditions often involve elevated temperatures and pressures to facilitate the alkylation process .
Industrial Production Methods: Industrial production of 4-Nonylphenol involves large-scale alkylation processes using phenol and branched nonenes. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Nonylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonylphenol ethoxylates, which are widely used as surfactants.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the phenolic hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Typical reagents include halogens and nitrating agents under acidic conditions.
Major Products:
Nonylphenol Ethoxylates: Formed through the reaction with ethylene oxide.
Halogenated Nonylphenols: Formed through halogenation reactions.
Scientific Research Applications
4-Nonylphenol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various chemical compounds.
Biology: Studied for its endocrine-disrupting properties and effects on aquatic life.
Medicine: Investigated for its potential toxicological effects on human health.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial products.
Mechanism of Action
4-Nonylphenol exerts its effects primarily through interaction with estrogen receptors, mimicking the action of natural estrogens. This interaction disrupts normal hormonal functions, leading to various biological effects. The compound’s mechanism involves binding to estrogen receptors and activating estrogen-responsive genes, which can result in altered reproductive and developmental processes .
Comparison with Similar Compounds
Octylphenol: Another alkylphenol with similar endocrine-disrupting properties.
Bisphenol A: Known for its estrogenic activity and widespread use in plastics.
Nonylphenol Ethoxylates: Derivatives of 4-Nonylphenol used as surfactants.
Uniqueness: 4-Nonylphenol is unique due to its branched structure, which influences its chemical reactivity and environmental persistence. Its widespread use in industrial applications and significant environmental impact distinguish it from other similar compounds .
Properties
CAS No. |
84963-28-0 |
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Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
1-(5-methyl-7-propan-2-yl-2-bicyclo[2.2.2]oct-5-enyl)prop-2-en-1-ol |
InChI |
InChI=1S/C15H24O/c1-5-15(16)14-8-11-7-12(9(2)3)13(14)6-10(11)4/h5-6,9,11-16H,1,7-8H2,2-4H3 |
InChI Key |
MZJUQBVUARQFQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2C(CC1CC2C(C=C)O)C(C)C |
Origin of Product |
United States |
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